3-{[(E)-(3-methoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a methoxyphenyl group and a thiazolidinone ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of a thiosemicarbazide with an appropriate aldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
3-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-ETHYL-2-THIOXO-4-THIAZOLIDINONE: Similar structure but with an ethyl group instead of a methoxyphenyl group.
2-THIOXO-3-ETHYLTHIAZOLIDINE-4-ONE: Another thiazolidinone derivative with different substituents.
Uniqueness
3-{[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H10N2O2S2 |
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Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-[(E)-(3-methoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S2/c1-15-9-4-2-3-8(5-9)6-12-13-10(14)7-17-11(13)16/h2-6H,7H2,1H3/b12-6+ |
InChI Key |
HTVYSKUCRNOEJT-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2C(=O)CSC2=S |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=O)CSC2=S |
Origin of Product |
United States |
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